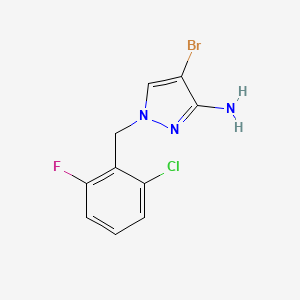

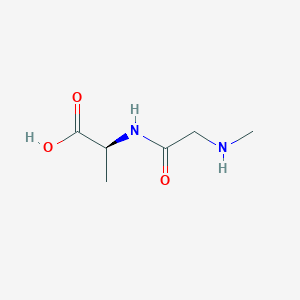

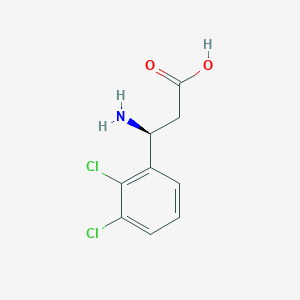

(S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds, such as 3-amino-3-(4-chlorophenyl)propanoic acid, involves chlorinated acids that are weak specific antagonists of GABA at the GABAB receptor . Although the exact synthesis of "(S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid" is not detailed, the methods used for similar compounds typically involve the introduction of amino and chloro groups into the appropriate positions on the phenyl ring, followed by the formation of the propanoic acid moiety.

Molecular Structure Analysis

The molecular structure of related compounds, such as (S)-2-amino-3-(1H-indol-3-yl)propanoic acid, has been determined using X-ray crystallography . These structures are stabilized by hydrogen bonds, and the geometry of the molecule is close to other related compounds. The indole ring in these compounds is essentially planar. By analogy, "(S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid" would likely exhibit a similar planarity in the dichlorophenyl ring and could form hydrogen bonds that stabilize its structure.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of "(S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid" are not directly reported in the provided papers. However, related compounds exhibit properties such as crystallinity and the ability to form hydrogen bonds, which can affect their solubility, melting point, and other physical properties . The presence of chloro groups on the aromatic ring would likely increase the compound's lipophilicity compared to non-halogenated analogs.

Applications De Recherche Scientifique

Fluorescence Derivatisation

(S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid has been explored for its potential in fluorescence derivatisation. A study demonstrated its ability to strongly fluoresce when coupled with other compounds, making it useful in biological assays due to its strong fluorescence in ethanol and water at physiological pH (Frade et al., 2007).

Biocatalysis in Drug Research

The compound has been used in biocatalysis for pharmaceutical applications. Research shows its role in the enzymatic preparation of β-amino acids, which are important in drug research. One study highlights its use in the catalytic preparation of S-dapoxetine, a pharmaceutical intermediate (Li et al., 2013).

Anticancer Activity

(S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid has shown promise in the synthesis of compounds with anticancer activities. A study synthesized S-glycosyl and S-alkyl derivatives that exhibited significant in vitro anticancer activities against different cancer cell lines (Saad & Moustafa, 2011).

Corrosion Inhibition

The compound is also studied for its role in corrosion inhibition. Schiff bases derived from L-Tryptophan, which include this compound, have been investigated for their efficiency in preventing corrosion of stainless steel in acidic environments. Such applications are significant in industrial contexts (Vikneshvaran & Velmathi, 2017).

Molecular Docking and Structural Studies

Molecular docking studies have been conducted using derivatives of (S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid. These studies aim to understand the compound's potential interactions with biological targets and its reactivity, which is crucial in drug design and development (Vanasundari et al., 2018).

Synthesis of Novel Compounds

The compound is used in synthesizing new chemical entities. It serves as a precursor or intermediate in the synthesis of various novel compounds with potential biological activities. This includes its use in preparing new heterocyclic compounds and analyzing their potential biological activities (Sayed et al., 2003).

Safety And Hazards

Propriétés

IUPAC Name |

(3S)-3-amino-3-(2,3-dichlorophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c10-6-3-1-2-5(9(6)11)7(12)4-8(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKLESLYMHWBOP-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)Cl)[C@H](CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426741 |

Source

|

| Record name | (3S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid | |

CAS RN |

748128-13-4 |

Source

|

| Record name | (3S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.